Minocromil

Description

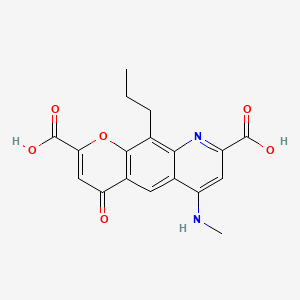

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPRGCBYQSAAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234255 | |

| Record name | Minocromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-44-1 | |

| Record name | Minocromil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minocromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MINOCROMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Minocromil: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minocromil, with the IUPAC name 6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid, is a complex heterocyclic compound belonging to the pyridochromene class.[1] This technical guide provides a comprehensive overview of a proposed synthesis and purification strategy for this compound. Due to the limited availability of specific published experimental data for this compound, this document outlines a plausible approach based on established synthetic methodologies for related chromone derivatives. The proposed synthesis involves a multi-step pathway, and the purification protocol employs standard chromatographic and crystallization techniques. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of novel chromone-based compounds.

Introduction

Chromones and their derivatives are a significant class of oxygen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4][5] this compound, a pyridochromene derivative, represents a structurally complex member of this family. While the specific biological activities of this compound are not extensively documented in publicly available literature, its intricate molecular architecture suggests potential for biological investigation.

This guide details a proposed synthetic route and purification scheme for this compound. The methodologies presented are derived from well-established chemical principles and common practices in the synthesis of chromone and quinoline derivatives. All quantitative data, where applicable, are summarized in tables, and experimental protocols are described in detail.

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into the formation of the core heterocyclic structure followed by functional group modifications. The following is a proposed synthetic pathway based on common reactions in chromone and quinoline chemistry.

General Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests that the pyrano[3,2-g]quinoline core can be constructed from suitably substituted aniline and chromone precursors. A potential forward synthesis is outlined below.

Key Experimental Protocols

Step 1: Synthesis of a Substituted Aniline Intermediate

-

Reaction: Nitration of a substituted benzoic acid followed by reduction of the nitro group to an amine.

-

Protocol:

-

Dissolve the substituted benzoic acid in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture for 2-4 hours, then pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the nitro-substituted benzoic acid.

-

For the reduction, dissolve the nitro compound in ethanol and add a catalyst such as Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure until the reaction is complete (monitored by TLC).

-

Filter the catalyst and evaporate the solvent to obtain the aminobenzoic acid derivative.

-

Step 2: Construction of the Quinoline Ring

The Gould-Jacobs reaction is a suitable method for the synthesis of the quinoline ring system from an aniline derivative.

-

Reaction: Condensation of the synthesized aniline intermediate with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

-

Protocol:

-

Mix the aminobenzoic acid derivative with an equimolar amount of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 120-130°C for 1-2 hours.

-

The intermediate enamine is then cyclized by heating at a higher temperature (around 250°C) in a high-boiling solvent like diphenyl ether.

-

Cool the reaction mixture and add hexane or petroleum ether to precipitate the quinoline derivative.

-

Filter the solid, wash with a non-polar solvent, and dry.

-

Step 3: Formation of the Chromone Ring

The Simonis reaction or a modified Baker-Venkataraman rearrangement could be employed to construct the chromone ring.

-

Reaction: Condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide (Simonis reaction).

-

Protocol:

-

React the quinoline derivative (which must contain a hydroxyl group ortho to a carbonyl group, which may require additional functional group manipulations not detailed here) with a suitable β-ketoester.

-

Add phosphorus pentoxide portion-wise to the reaction mixture with vigorous stirring.

-

Heat the mixture to facilitate the condensation and cyclization.

-

After completion, quench the reaction by carefully adding ice water.

-

Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent.

-

Step 4: Final Functional Group Modifications

-

Introduction of the methylamino group: This can be achieved through nucleophilic aromatic substitution if a suitable leaving group is present on the quinoline ring, followed by N-methylation if necessary.

-

Formation of carboxylic acids: If the synthesis was carried out using ester protecting groups, these would be hydrolyzed in the final step using acidic or basic conditions to yield the dicarboxylic acid functionality of this compound.

Purification of this compound

The purification of the final this compound product is crucial to obtain a high-purity compound suitable for analysis and biological testing. A multi-step purification strategy is proposed.

Purification Workflow

A typical purification workflow would involve an initial chromatographic separation followed by crystallization.

Experimental Protocols

Protocol 1: Column Chromatography

-

Objective: To separate the target compound from unreacted starting materials, by-products, and other impurities.

-

Methodology:

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a glass column with the slurry to create the stationary phase.

-

Dissolve the crude this compound product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar mobile phase and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Protocol 2: Crystallization

-

Objective: To obtain a highly pure, crystalline solid form of this compound.

-

Methodology:

-

Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent or solvent mixture.

-

Slowly cool the solution to room temperature to allow for the formation of crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

Data Presentation

Due to the lack of specific experimental data for this compound, representative tables for data presentation are provided below. These tables should be populated with actual experimental data upon execution of the synthesis and purification.

Table 1: Proposed Reaction Conditions for this compound Synthesis

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1a | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | 2-4 |

| 1b | Reduction | H₂, Pd/C | Ethanol | Room Temp | 4-8 |

| 2 | Gould-Jacobs | EMME | Diphenyl ether | 120-250 | 3-5 |

| 3 | Simonis | β-ketoester, P₂O₅ | - | 100-150 | 2-4 |

| 4 | Hydrolysis | HCl or NaOH | Water/Ethanol | 80-100 | 2-4 |

Table 2: Representative Purification Data

| Purification Step | Method | Stationary Phase/Solvent | Yield (%) | Purity (%) |

| 1 | Column Chromatography | Silica gel / Hexane-EtOAc | - | - |

| 2 | Crystallization | Ethanol/Water | - | - |

Visualizations

Diagram 1: Proposed General Synthetic Pathway for this compound

Caption: A high-level overview of the proposed synthetic route to this compound.

Diagram 2: this compound Purification Workflow

Caption: A standard workflow for the purification and analysis of the final product.

Conclusion

This technical guide has outlined a plausible and detailed methodology for the synthesis and purification of this compound. While specific experimental data for this compound is scarce, the proposed protocols are based on well-established and robust reactions in organic chemistry. The successful synthesis and purification of this compound would provide a valuable molecule for further biological and pharmacological investigation. Researchers undertaking this synthesis should perform careful optimization of each step and rigorously characterize all intermediates and the final product.

References

Minocromil: Unraveling Its Biological Landscape

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Minocromil, also known as FPL 59360, is a chemical compound that has been investigated for its potential therapeutic applications. This document aims to provide a comprehensive overview of the known biological targets and associated signaling pathways of this compound. Due to the limited publicly available research on this specific molecule, this guide will synthesize the existing data and highlight areas where further investigation is required.

Introduction

This compound is a pyridochromene derivative. Initial investigations into its pharmacological profile have suggested its potential as an anti-asthmatic and anti-allergic agent. One study highlighted its protective effect in bronchial allergen challenge tests, indicating a potential role in modulating the body's response to allergens.[1] It has also been categorized as a histamine receptor antagonist, although specific details on its interaction with histamine receptor subtypes are not extensively documented.

Chemical Structure:

-

IUPAC Name: 6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid

-

Molecular Formula: C18H16N2O6

-

Synonyms: FPL 59360, Minocromilo, Minocromilum

Identified Biological Activity

The primary documented biological activity of this compound centers around its anti-allergic and anti-asthmatic properties. A double-blind, crossover clinical trial demonstrated that this compound provided a significant protective effect against allergen-induced bronchoconstriction in asthmatic patients.[1] This suggests that this compound interferes with the physiological cascade initiated by allergen exposure.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound have not been fully elucidated in the available literature, its classification as a histamine receptor antagonist provides a likely starting point for its mechanism of action.

Hypothesized Mechanism of Action:

If this compound acts as a histamine receptor antagonist, it likely competitively binds to histamine receptors (e.g., H1, H2, H3, H4) on target cells, preventing the binding of histamine and the subsequent downstream signaling. The anti-asthmatic and anti-allergic effects would primarily be mediated through the blockade of H1 receptors on smooth muscle cells, endothelial cells, and sensory nerves.

Below is a generalized diagram illustrating the potential mechanism of action of a histamine receptor antagonist.

Caption: Hypothesized mechanism of this compound as a histamine receptor antagonist.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or other potency metrics for its putative biological targets.

Experimental Protocols

Detailed experimental protocols for the studies investigating this compound are not available in the public domain. The primary clinical study identified was a double-blind, crossover trial involving bronchial allergen challenges in ten patients.[1] The general workflow for such a study is outlined below.

Caption: Generalized workflow for a crossover clinical trial design.

Conclusion and Future Directions

The available information on the biological targets and pathways of this compound is currently limited. While its potential as an anti-allergic and anti-asthmatic agent has been suggested, a comprehensive understanding of its mechanism of action is lacking. Future research should focus on:

-

Target Identification and Validation: In-depth studies to identify and validate the specific molecular targets of this compound are crucial. This could involve techniques such as affinity chromatography, radioligand binding assays, and cellular thermal shift assays.

-

Pathway Analysis: Once the primary targets are identified, downstream signaling pathways should be investigated using methods like Western blotting, reporter gene assays, and transcriptomic analysis.

-

Quantitative Pharmacological Characterization: Determining the binding affinity, potency, and selectivity of this compound for its targets is essential for understanding its pharmacological profile.

A more robust body of evidence is required to fully delineate the biological landscape of this compound and to support its further development as a therapeutic agent.

References

In Vitro Characterization of Mast Cell Stabilizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize mast cell stabilizing agents. While the primary focus is on the core principles and established compounds within this class, we will address the available information on Minocromil and use the well-documented activities of Cromolyn sodium and Nedocromil sodium as illustrative examples. Mast cell stabilizers are a critical class of therapeutic agents for allergic and inflammatory diseases, and their preclinical evaluation relies on robust in vitro assays to elucidate their mechanism of action and potency.

Introduction to this compound and Mast Cell Stabilizers

This compound is an anti-asthmatic and anti-allergic agent.[1] While clinical data suggests its efficacy in bronchial allergen challenges, detailed public information on its specific in vitro characterization is limited.[1] Therefore, this guide will focus on the established in vitro models and assays used for the broader class of mast cell stabilizers.

Mast cell stabilizers exert their therapeutic effect by inhibiting the degranulation of mast cells, a critical event in the allergic cascade.[2] This degranulation releases a plethora of pro-inflammatory mediators, including histamine, proteases, and newly synthesized lipid mediators like leukotrienes and prostaglandins.[3] The primary mechanism of action for many mast cell stabilizers, including Cromolyn and Nedocromil, is the inhibition of calcium influx into the mast cell, which is an essential step for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[4]

Quantitative Analysis of Mast Cell Stabilization

The potency of mast cell stabilizers is typically quantified by their ability to inhibit the release of inflammatory mediators from activated mast cells. The half-maximal inhibitory concentration (IC50) or, in some reported cases, the concentration causing 30% inhibition (IC30), are common metrics used for comparison. The following table summarizes available data for Nedocromil.

| Compound | Cell Type | Stimulus | Mediator Measured | IC30 (µM) |

| Nedocromil | Mast Cells | Antigen | Histamine | 2.1 |

| Nedocromil | Mast Cells | Antigen | Leukotriene C4 (LTC4) | 2.3 |

| Nedocromil | Mast Cells | Antigen | Prostaglandin D2 (PGD2) | 1.9 |

| Nedocromil | Mast Cells | Anti-human IgE | Histamine | 4.7 |

| Nedocromil | Mast Cells | Anti-human IgE | Leukotriene C4 (LTC4) | 1.3 |

| Nedocromil | Mast Cells | Anti-human IgE | Prostaglandin D2 (PGD2) | 1.3 |

Data sourced from MedChemExpress.

Key In Vitro Experimental Protocols

The in vitro characterization of mast cell stabilizers involves a series of assays designed to assess their impact on mast cell degranulation and the underlying signaling pathways.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This is the most common and robust method for quantifying mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released in parallel with histamine.

a. Cell Culture and Sensitization:

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a widely used model for mucosal mast cells.

-

Culture Conditions: Maintain RBL-2H3 cells in RPMI-1640 medium supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Sensitization: For IgE-mediated activation, sensitize the cells overnight with anti-dinitrophenol IgE (anti-DNP IgE) at a concentration of 0.5 µg/mL.

b. Assay Procedure:

-

Seed the sensitized RBL-2H3 cells in a 96-well plate.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Cromolyn sodium) for a specified time (e.g., 30 minutes) at 37°C.

-

Induce degranulation by adding a stimulating agent. For IgE-mediated degranulation, use DNP-BSA (dinitrophenylated bovine serum albumin). Other secretagogues like compound 48/80 or a calcium ionophore (e.g., A23187) can also be used.

-

Include control wells for spontaneous release (buffer only) and total release (cells lysed with 0.1% Triton X-100).

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant.

c. Detection of β-Hexosaminidase Activity:

-

In a new 96-well plate, add the collected supernatants.

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding a high pH buffer (e.g., 0.4 M Glycine buffer).

-

Measure the absorbance at 405 nm using a microplate reader.

d. Calculation of Inhibition: The percentage of β-hexosaminidase release is calculated as: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] * 100

The percentage of inhibition is then calculated as: % Inhibition = [1 - (% Release_with_compound / % Release_without_compound)] * 100

Histamine Release Assay

This assay directly measures the release of histamine, a key mediator of allergic reactions.

a. Assay Procedure: The initial steps of cell culture, sensitization, and stimulation are similar to the β-hexosaminidase assay.

b. Detection of Histamine:

-

The collected supernatants can be analyzed for histamine content using various methods, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits provide a sensitive and specific method for histamine quantification.

-

Fluorimetric or Colorimetric Assays: These methods are based on enzymatic reactions that produce a detectable signal.

-

Flow Cytometry: This technique can be used to detect intracellular histamine and its release at a single-cell level.

-

Intracellular Calcium Mobilization Assay

This assay is crucial for investigating the mechanism of action of mast cell stabilizers that target calcium signaling.

a. Cell Preparation and Dye Loading:

-

Culture mast cells (e.g., RBL-2H3) on coverslips or in a 96-well plate suitable for fluorescence measurements.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. This is a ratiometric dye, meaning its fluorescence emission changes with calcium concentration at different excitation wavelengths.

-

Incubate the cells with Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., HEPES-buffered saline) for 30-60 minutes at 37°C.

b. Fluorescence Measurement:

-

Wash the cells to remove extracellular dye.

-

Place the cells in a fluorescence plate reader or on a fluorescence microscope.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add the test compound and incubate for a desired period.

-

Add the stimulating agent (e.g., antigen, compound 48/80) and continuously record the fluorescence ratio over time.

-

A decrease in the stimulated rise in the 340/380 nm ratio in the presence of the test compound indicates inhibition of calcium influx.

Visualization of Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the in vitro mast cell stabilization assay.

Caption: IgE-mediated mast cell activation pathway and site of inhibition.

References

- 1. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmgood.com [abmgood.com]

The Structure-Activity Relationship of Minocromil: A Technical Guide for Drug Development Professionals

An in-depth analysis of the synthetic pathways, biological evaluation, and structural requirements for the anti-allergic activity of Minocromil and its analogs.

This compound, also known as FPL 59360, is a potent anti-allergic compound belonging to the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid class of mast cell stabilizers. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound, drawing from key studies in the field. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-allergic therapies.

Core Structure and Numbering

The foundational structure for this compound and its analogs is the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid ring system. The standard numbering for this scaffold, used throughout this guide, is illustrated below.

Caption: Numbering of the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid core structure.

Structure-Activity Relationship Data

The anti-allergic activity of this compound and its analogs has been primarily evaluated using the rat passive cutaneous anaphylaxis (PCA) model. The following table summarizes the quantitative data from key studies, highlighting the impact of substitutions at various positions on the core scaffold. The activity is expressed as the percentage inhibition of the PCA reaction at a dose of 1 mg/kg intravenously.

| Compound | R6 | R9 | R10 | % Inhibition at 1 mg/kg (i.v.) in rat PCA |

| This compound (72) | -NHMe | -H | -Pr | 68 |

| 86 | N/A (dioxo) | -Et | -Pr | 70 |

| 73 | -NMe2 | -H | -Pr | 41 |

| 74 | -NEt2 | -H | -Pr | 24 |

| 75 | -NHCHO | -H | -Pr | 36 |

| 76 | -NHCOMe | -H | -Pr | 40 |

| 77 | -NHCOEt | -H | -Pr | 43 |

| 78 | -NHSO2Me | -H | -Pr | 26 |

| 79 | -OH | -H | -Pr | 25 |

| 80 | -OMe | -H | -Pr | 33 |

| 81 | -SMe | -H | -Pr | 30 |

| 82 | -Cl | -H | -Pr | 40 |

| 83 | -H | -H | -Pr | 35 |

Key Experimental Protocols

A foundational study in the development of this compound utilized a specific set of experimental procedures to determine the anti-allergic efficacy of the synthesized compounds.[1]

Rat Passive Cutaneous Anaphylaxis (PCA)

This in vivo assay is a standard method for evaluating the activity of anti-allergic compounds that act via mast cell stabilization.

-

Sensitization: Anti-ovalbumin serum is injected intradermally into the dorsal skin of rats.

-

Drug Administration: After a latent period, the test compound (e.g., this compound) is administered intravenously.

-

Challenge: A solution of ovalbumin and a dye (e.g., Evans blue) is injected intravenously.

-

Evaluation: The degree of the allergic reaction is quantified by measuring the area and intensity of the blue coloration at the sensitized skin site, which results from plasma leakage due to mast cell degranulation. The percentage inhibition by the test compound is calculated relative to a control group.

Dog Hypotension Screen

This screen was employed to identify potential anti-allergic agents.

-

Anesthesia and Catheterization: Dogs are anesthetized, and catheters are placed to monitor blood pressure and for intravenous administration.

-

Challenge: The animal is challenged with an antigen to induce a hypotensive response mediated by the release of histamine and other mediators from mast cells.

-

Drug Administration: The test compound is administered intravenously prior to the antigen challenge.

-

Evaluation: The ability of the compound to inhibit the antigen-induced hypotensive response is measured.

Mast Cell Protein Phosphorylation Assay

This in vitro assay investigates the biochemical mechanism of action.[1]

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

-

Labeling: The cells are incubated with [³²P]orthophosphate to label intracellular ATP.

-

Drug Incubation: The mast cells are then incubated with the test compound (e.g., this compound).

-

Challenge: The cells are challenged with an agent that induces mast cell degranulation (e.g., an antigen or compound 48/80).

-

Analysis: The phosphorylation of a specific 78,000 molecular weight protein is analyzed by SDS-PAGE and autoradiography. Inhibition of this phosphorylation event is correlated with the compound's anti-allergic activity.

Synthesis and Screening Workflow

The general workflow for the discovery and evaluation of this compound and its analogs can be visualized as a multi-step process, from initial chemical synthesis to biological screening.

Caption: General workflow for the synthesis, screening, and SAR analysis of this compound analogs.

Signaling and Mechanism of Action

While the precise molecular target of this compound is not fully elucidated, studies have shown that its anti-allergic effect is associated with the inhibition of a crucial phosphorylation event in mast cells.[1] The binding of an antigen to IgE on the mast cell surface initiates a signaling cascade that leads to degranulation. This compound is thought to interfere with this pathway.

Caption: Proposed mechanism of action of this compound in mast cell stabilization.

Conclusion

The structure-activity relationship studies of this compound reveal that the 6-(methylamino) group is a key determinant of its high potency as an anti-allergic agent. Modifications at this position generally lead to a decrease in activity. The dicarboxylic acid functions are also considered crucial for receptor binding. The experimental protocols outlined provide a robust framework for the evaluation of novel analogs in this chemical class. The insights gained from these studies are valuable for the rational design of new and improved mast cell stabilizers for the topical treatment of allergic conditions such as asthma.

References

Minocromil: A Technical Overview of its Discovery and Anti-Allergic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocromil, also known by its development code FPL 59360, is a synthetic compound belonging to the pyrano[3,2-g]quinoline class of molecules. It was developed by the British pharmaceutical company Fisons plc as a potential therapeutic agent for the topical treatment of asthma.[1] this compound emerged from a research program aimed at discovering novel anti-allergic compounds with a mechanism of action centered on the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This document provides a detailed technical guide on the discovery, origin, and foundational experimental data related to this compound.

Discovery and Origin

This compound was synthesized as part of a series of pyranoquinolinedicarboxylic acid derivatives developed for their anti-allergic properties.[1] The core chemical structure of this compound is 6-(methylamino)-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid.[1][2] The development of this compound was a progression from earlier work on mast cell stabilizers, aiming to improve upon existing therapies.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of histamine release from mast cells.[1] This activity is crucial in mitigating the allergic response. Further investigations into its molecular mechanism revealed that this compound's action is associated with the phosphorylation of a 78,000 molecular weight protein within rat peritoneal mast cells. This suggests that this compound interacts with intracellular signaling pathways that regulate mast cell degranulation.

Signaling Pathway in Mast Cell Degranulation

The general signaling cascade leading to mast cell degranulation upon allergen exposure involves the cross-linking of IgE receptors (FcεRI), which triggers a cascade of intracellular events. While the specific pathway for this compound is not fully elucidated in the available literature, a putative pathway based on known mast cell signaling is presented below. This pathway highlights potential intervention points for a mast cell stabilizer like this compound.

Experimental Protocols

While the specific, detailed experimental protocols for this compound are not available in the public domain, this section outlines the general methodologies for the key experiments that were likely employed in its evaluation, based on standard practices for assessing anti-allergic compounds.

Mast Cell Stabilization Assay

This in vitro assay is fundamental to assessing the ability of a compound to prevent the degranulation of mast cells.

Objective: To determine the dose-dependent inhibition of histamine release from mast cells by this compound.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats (e.g., Wistar strain) by peritoneal lavage with a suitable buffer (e.g., Hank's Balanced Salt Solution). The cells are then purified by density gradient centrifugation.

-

Sensitization (Optional): For antigen-induced degranulation, mast cells can be sensitized with IgE antibodies.

-

Pre-incubation with this compound: The isolated mast cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Induction of Degranulation: Degranulation is induced by adding a secretagogue. Common secretagogues include:

-

Antigen: For sensitized cells.

-

Compound 48/80: A potent, non-immunological mast cell degranulator.

-

Calcium Ionophore (e.g., A23187): To bypass receptor-mediated signaling and directly increase intracellular calcium.

-

-

Quantification of Histamine Release: The amount of histamine released into the supernatant is quantified using methods such as:

-

Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.

-

Enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The percentage inhibition of histamine release at each concentration of this compound is calculated relative to the control (degranulation without inhibitor).

Rat Passive Cutaneous Anaphylaxis (PCA)

This in vivo assay evaluates the anti-allergic activity of a compound in a living organism.

Objective: To assess the ability of this compound to inhibit the inflammatory response in a localized allergic reaction.

Methodology:

-

Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP (dinitrophenyl) IgE antibody into the dorsal skin.

-

Drug Administration: After a latent period (typically 24-48 hours), this compound is administered to the animals, often intravenously or orally.

-

Antigen Challenge: A solution of DNP-HSA (dinitrophenyl-human serum albumin) antigen mixed with a dye (e.g., Evans blue) is injected intravenously.

-

Evaluation of Response: The antigen challenge elicits a localized allergic reaction at the sensitized skin site, leading to increased vascular permeability and leakage of the dye into the surrounding tissue. The diameter and intensity of the blue spot are measured to quantify the reaction.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the size and intensity of the reaction in treated animals to a control group.

Experimental Workflow for In Vitro Mast Cell Stabilization Assay

The following diagram illustrates a typical workflow for an in vitro mast cell stabilization assay.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values for histamine release inhibition, are not available in the reviewed literature. The primary source indicates that this compound was selected for further evaluation based on its performance in rat passive cutaneous anaphylaxis and a dog hypotension screen, but the specific results of these screens are not provided in a quantitative format in the abstract.

Summary and Future Directions

This compound represents a notable effort in the development of pyranoquinoline-based mast cell stabilizers for the treatment of allergic asthma. Its mechanism of action, involving the inhibition of histamine release and the phosphorylation of a key cellular protein, suggests a targeted interaction with mast cell signaling pathways. While the foundational discovery and preliminary pharmacological characterization have been established, a comprehensive understanding of this compound's therapeutic potential would require access to more detailed preclinical and clinical data. Further research to fully elucidate its specific molecular targets and signaling pathways would be invaluable for the development of next-generation anti-allergic therapies. The synthesis of this compound and its derivatives could also be a subject of interest for medicinal chemists exploring novel anti-inflammatory agents.

References

An In-depth Technical Guide on the Physicochemical Properties of Minocromil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available physicochemical properties of Minocromil. A comprehensive search of publicly accessible scientific databases and literature has been conducted to gather information on its chemical identity and calculated properties. However, a significant lack of experimentally determined physicochemical data, as well as information regarding its mechanism of action and associated signaling pathways, is noted. This document transparently presents the available information while highlighting the existing data gaps to inform future research and development efforts.

Chemical Identity and Computed Properties

This compound is a pyridochromene derivative.[1] Its fundamental chemical identifiers and computed physicochemical properties are summarized in the table below. These data are primarily derived from computational models and are yet to be fully substantiated by extensive experimental validation.

| Property | Value | Source |

| IUPAC Name | 6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | PubChem[1] |

| Chemical Formula | C₁₈H₁₆N₂O₆ | PubChem[1] |

| Molecular Weight | 356.3 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Physicochemical Data: A Notable Gap

Despite a thorough search of scientific literature and chemical databases, experimentally determined data for several key physicochemical properties of this compound remain elusive. The following properties lack available experimental values:

-

Melting Point: No experimental melting point has been reported.

-

Boiling Point: No experimental boiling point has been reported.

-

Water Solubility: Quantitative data on the water solubility of this compound is not available.

-

pKa: The acid dissociation constant(s) for this compound have not been experimentally determined.

-

Physical State: The physical state of this compound at standard temperature and pressure has not been described.

The absence of this critical experimental data presents a significant challenge in the comprehensive characterization of this compound and may impact various aspects of drug development, including formulation, pharmacokinetics, and toxicological assessments.

Experimental Protocols

Consistent with the lack of experimental data, no detailed experimental protocols for the determination of the aforementioned physicochemical properties of this compound could be located. Standard methodologies for determining properties such as melting point (e.g., capillary melting point apparatus), water solubility (e.g., shake-flask method), and pKa (e.g., potentiometric titration, UV-spectrophotometry) would be applicable once the compound is available for analysis.

Mechanism of Action and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the mechanism of action of this compound and any associated signaling pathways. Extensive searches have not yielded any studies elucidating its biological targets or the cellular and molecular pathways through which it may exert its effects. Consequently, the creation of a diagram for signaling pathways, as initially intended, is not possible at this time.

Important Note on Compound Name Similarity

It is crucial to distinguish this compound from the well-known drug Minoxidil . During the literature search, a significant number of results for "Minoxidil" were returned due to the similarity in their names. Minoxidil is a potent vasodilator used to treat severe hypertension and androgenetic alopecia, and its physicochemical properties and mechanism of action are well-documented. Researchers and scientists are strongly advised to exercise caution and ensure they are referencing the correct compound in their work to avoid confusion and erroneous data attribution.

Conclusion

This technical guide consolidates the limited available information on the physicochemical properties of this compound. While its chemical structure and some computed properties are known, there is a clear and significant gap in the experimentally determined data for fundamental properties such as melting point, boiling point, water solubility, and pKa. Furthermore, its mechanism of action and involvement in any signaling pathways remain uncharacterized in publicly accessible literature. This highlights a critical need for further experimental investigation to fully elucidate the physicochemical profile and biological activity of this compound to support any future research and development endeavors.

References

Navigating the Cellular Maze: A Technical Guide to the Uptake and Distribution of Minocromil and Related Compounds

Disclaimer: The term "Minocromil" does not correspond to a recognized compound in widespread scientific literature. This guide, therefore, synthesizes information on related and similarly named therapeutic agents, namely Nedocromil and Minocycline, to provide a relevant technical overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed are broadly applicable to the study of cellular uptake and distribution of cromolyn-like compounds and tetracycline antibiotics.

Introduction to Cellular Uptake and Distribution

The therapeutic efficacy of a drug is fundamentally dependent on its ability to reach its target site of action within the body. This journey begins with absorption, followed by distribution to various tissues, and critically, uptake into the target cells. Understanding the mechanisms of cellular uptake and the subsequent intracellular distribution is paramount for optimizing drug design, enhancing therapeutic effects, and minimizing off-target toxicity. This guide delves into the cellular pharmacokinetics of compounds related to the query "this compound," with a focus on their interaction with mast cells and other relevant cell types.

Mechanisms of Cellular Uptake

The entry of drugs into a cell is a complex process governed by the physicochemical properties of the molecule and the biological characteristics of the cell membrane. Generally, small, lipophilic molecules can diffuse passively across the lipid bilayer, while larger or more polar molecules often require active transport mechanisms.

The primary mechanism for the uptake of many nanoparticles and larger molecules is endocytosis , a process where the cell engulfs extracellular material.[1][2] Endocytosis is a general term that encompasses several distinct pathways:

-

Phagocytosis: The engulfment of large particles.[1]

-

Pinocytosis: The uptake of fluids and solutes.[1] This can be further divided into:

-

Macropinocytosis: Non-specific uptake of large amounts of extracellular fluid.[1]

-

Clathrin-mediated endocytosis: A receptor-dependent process involving the coat protein clathrin.

-

Caveolae-mediated endocytosis: Another receptor-dependent pathway involving flask-shaped pits in the membrane called caveolae.

-

Clathrin- and caveolae-independent endocytosis: A less well-understood group of uptake mechanisms.

-

Studies on nucleic acid nanocapsules have shown that their uptake is primarily through scavenger receptor-mediated, caveolae-dependent endocytosis. The specific pathway utilized can significantly influence the intracellular fate and subsequent biological activity of the therapeutic agent.

Tissue Distribution

Following administration, a drug is distributed throughout the body via the circulatory system. The extent of distribution to different tissues is influenced by factors such as blood flow, tissue binding, and the ability of the drug to cross capillary walls and cell membranes.

While specific data for "this compound" is unavailable, studies on related compounds provide valuable insights:

-

Minoxidil , a vasodilator, has been shown to distribute to various tissues in normotensive rats.

-

Minocycline , a tetracycline antibiotic, demonstrates extensive tissue distribution. In rabbits, it is found in high concentrations in the choroid, epithelial lining fluid, alveolar macrophages, vitreous and aqueous humor, and cerebrospinal fluid. The tissue exposure to minocycline increases with the dose administered.

Table 1: Tissue Distribution of Minocycline in Rabbits

| Dose (mg/kg) | Plasma (µg/mL) | Choroid (µg/g) | Epithelial Lining Fluid (µg/mL) | Alveolar Macrophages (µg/mL) | Vitreous Humor (µg/mL) | Aqueous Humor (µg/mL) |

| 6 | 1.7 ± 0.2 | 17.0 ± 1.6 | 3.3 ± 0.5 | 5.6 ± 0.4 | 5.3 ± 0.7 | - |

| 12 | 3.3 ± 0.1 | 48.7 ± 8.1 | 33.4 ± 1.8 | 8.9 ± 1.2 | 13.0 ± 1.3 | 19.7 ± 1.9 |

| 24 | 9.6 ± 1.4 | 151 ± 15.7 | 110 ± 16.4 | 32.6 ± 4.4 | 47.2 ± 2.8 | 71.8 ± 19.5 |

| 48 | 34.2 ± 3.7 | 339 ± 40.6 | 473 ± 81.3 | 209 ± 46.2 | 194 ± 19.9 | 655 ± 140 |

| 96 | 55.5 ± 6.2 | 439 ± 65.7 | 1890 ± 231 | 471 ± 65.3 | 488 ± 121 | 866 ± 79.3 |

| Data adapted from a pharmacokinetic study in rabbits. |

Signaling Pathways in Mast Cell Degranulation

Mast cells are key players in allergic and inflammatory responses, and their degranulation releases a host of inflammatory mediators. The stabilization of mast cells is a therapeutic strategy for allergic diseases.

The activation of mast cells can occur through both IgE-dependent and IgE-independent pathways. A common signaling pathway involves the phosphorylation of the Linker for Activation of T cells (LAT), which triggers downstream signaling cascades leading to degranulation.

Nedocromil is known to be a mast cell stabilizing drug. It inhibits the degranulation process, thereby preventing the release of histamine and other inflammatory mediators. Studies have shown that Nedocromil not only inhibits histamine release but also prevents the morphological changes associated with mast cell activation.

Minocycline has also been shown to inhibit mast cell-mediated cutaneous late-phase responses. This suggests an immunomodulatory role for minocycline that includes the suppression of mast cell activity.

The MAS-related G protein-coupled receptor X2 (MRGPRX2) is a mast cell-specific receptor that can trigger degranulation in an IgE-independent manner, and it is implicated in anaphylactoid reactions to some drugs.

Signaling Pathway for Mast Cell Degranulation

Caption: A simplified signaling pathway for mast cell degranulation.

Experimental Protocols

Studying Cellular Uptake

A common method to investigate the mechanisms of cellular uptake involves the use of pharmacological inhibitors that specifically block certain endocytic pathways.

General Protocol:

-

Cell Culture: Culture the target cells (e.g., HeLa cells, mast cells) in appropriate media until they reach a suitable confluency.

-

Pre-incubation with Inhibitors: Incubate the cells with known endocytosis inhibitors for a specific period (e.g., 30-60 minutes). Examples of inhibitors include:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Genistein or Filipin: Inhibit caveolae-mediated endocytosis.

-

Cytochalasin D: Inhibits macropinocytosis and phagocytosis.

-

Sodium Azide and 2-deoxyglucose: Deplete cellular ATP to inhibit energy-dependent uptake.

-

-

Drug Treatment: Add the fluorescently labeled drug or drug-loaded nanoparticles to the cell culture and incubate for various time points.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove non-internalized drug/nanoparticles.

-

Quantification and Visualization:

-

Flow Cytometry: To quantify the mean fluorescence intensity, which corresponds to the amount of cellular uptake.

-

Confocal Microscopy: To visualize the intracellular localization of the drug/nanoparticles.

-

-

Analysis: Compare the uptake in inhibitor-treated cells to untreated control cells to determine the contribution of each pathway.

Experimental Workflow for Cellular Uptake Studies

Caption: A general experimental workflow for studying cellular uptake mechanisms.

Mast Cell Degranulation Assay

This assay measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

Protocol:

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, in a 24-well plate.

-

Sensitization (for IgE-dependent activation): Incubate cells with anti-DNP IgE overnight.

-

Drug Treatment: Wash the cells and incubate with the test compound (e.g., Nedocromil, Minocycline) for 1 hour.

-

Challenge: Stimulate the cells with an antigen (e.g., DNP-BSA) or another secretagogue (e.g., compound 48/80) to induce degranulation.

-

Sample Collection: Collect the supernatant. Lyse the remaining cells with a detergent (e.g., Triton X-100) to measure the total β-hexosaminidase content.

-

Enzyme Assay: Incubate the supernatant and cell lysate with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Measurement: Stop the reaction with a stop buffer and measure the absorbance at 405 nm.

-

Calculation: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount in the supernatant and cell lysate, multiplied by 100.

Conclusion

While the specific cellular uptake and distribution profile of "this compound" remains to be elucidated, the examination of related compounds such as Nedocromil and Minocycline provides a strong framework for understanding the potential mechanisms of action. The methodologies and signaling pathways described in this guide offer a robust starting point for researchers investigating the cellular pharmacokinetics of novel anti-inflammatory and mast cell-stabilizing agents. A thorough characterization of a drug's interaction with cellular uptake machinery and its subsequent intracellular fate is a critical step in the development of more effective and targeted therapies.

References

Preliminary Toxicity Screening of Minoxidil and Minocycline: An In-depth Technical Guide

An Important Note on the Subject: This technical guide provides a preliminary toxicity screening for two distinct pharmaceutical compounds: Minoxidil and Minocycline. The request for information on "Minocromil" did not yield any results in scientific and regulatory databases, suggesting a possible typographical error. Given the phonetic similarity, this guide addresses the toxicity profiles of both Minoxidil, a medication for hair loss and hypertension, and Minocycline, a tetracycline antibiotic. This document is intended for researchers, scientists, and drug development professionals.

Minoxidil: Preliminary Toxicity Profile

Minoxidil is a vasodilator used to treat androgenetic alopecia and hypertension. While generally considered safe for topical use, systemic exposure can lead to adverse effects.

Acute Toxicity

In silico predictions and animal studies indicate a species-dependent acute toxicity profile for minoxidil.[1] Overdose, particularly through accidental ingestion of topical solutions, can lead to significant hypotension and tachycardia.[2][3]

Table 1: Acute Toxicity Data for Minoxidil

| Test | Species | Route of Administration | Result |

| LD50 | Mouse | Intravenous | 51 mg/kg bw[1] |

| LD50 | Rat | Oral | 1321-1330 mg/kg |

| Overdose Effects | Human | Oral Ingestion | Hypotension, tachycardia, new-onset ST depressions, pleural effusions[2] |

Sub-chronic and Chronic Toxicity

Long-term systemic exposure to minoxidil has been associated with cardiovascular effects. The primary concerns are related to its vasodilatory action, leading to fluid retention and reflex tachycardia.

Table 2: Sub-chronic and Chronic Toxicity Findings for Minoxidil

| Study Type | Species | Duration | Key Findings |

| Observational | Human | Long-term topical use | Scalp irritation, facial hypertrichosis, dandruff. Systemic effects like palpitations and hypotension are less common. |

| Case Reports | Human | Oral administration | Pericardial effusion, cardiac tamponade, exacerbation of congestive heart failure, and angina. |

| Animal Studies | Dogs | Not Specified | Cardiac lesions, including focal necrosis of the papillary muscle and subendocardial areas of the left ventricle. |

Cytotoxicity

In vitro studies have demonstrated that minoxidil can exhibit cytotoxic effects at high concentrations.

Table 3: Cytotoxicity Data for Minoxidil

| Assay | Cell Line | Concentration | Effect |

| MTT Assay | L929 (Mouse Fibroblast) | 2.0 mg/mL | Cytotoxic |

| Cell Proliferation Assay | Clubfoot-derived cells | 0.25 mM, 0.5 mM, 0.75 mM | Inhibition of cell proliferation in a concentration-dependent manner without causing a cytotoxic effect. |

| Morphological & Cytotoxic Assay | Phaseolus vulgaris L. | 2.55 mg/L - 5 mg/L | Significant inhibition of germination and root growth; decrease in mitotic index and increase in chromosomal abnormalities. |

Genotoxicity

The genotoxic potential of minoxidil appears to be low, though some studies indicate a potential for DNA damage at high concentrations and short exposure times.

Table 4: Genotoxicity Data for Minoxidil

| Assay | System | Concentration | Result |

| Comet Assay | L929 cells | Not specified | Genotoxicity observed after 3 hours of treatment, suggesting repairable DNA damage. |

| Micronucleus Test | L929 cells | Not specified | No mutagenic effect observed. |

| Salmonella/Microsome Assay | S. typhimurium strains | Not specified | No mutagenic effect observed. |

| Nuclear Aberration Assay | Murine hair follicles | Not specified | Not genotoxic. |

| In silico prediction | Not applicable | Not applicable | Moderate probability (48%) of inducing a positive Ames test result. |

Experimental Protocols

This assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., L929) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of Minoxidil for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to an untreated control.

This method is used to detect DNA damage in individual cells.

-

Cell Treatment: Expose cells (e.g., L929) to Minoxidil.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis: Place slides in an electrophoresis chamber with an alkaline buffer to unwind and separate the DNA fragments.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The "comet tail" length is proportional to the amount of DNA damage.

Signaling Pathways in Minoxidil Toxicity

While the therapeutic effects of minoxidil on hair growth are linked to the Wnt/β-catenin signaling pathway, its toxicity is primarily associated with its pharmacological action as a potassium channel opener.

Caption: Primary toxicity pathway of systemic Minoxidil exposure.

Minocycline: Preliminary Toxicity Profile

Minocycline is a broad-spectrum tetracycline antibiotic. Its toxicity profile is distinct from Minoxidil and is primarily associated with hypersensitivity reactions and autoimmune phenomena.

Acute Toxicity

Acute toxicity with minocycline is rare but can manifest as severe hypersensitivity reactions.

Table 5: Acute Toxicity Data for Minocycline

| Effect | Onset | Clinical Presentation |

| Hypersensitivity Reaction | Within days to weeks of initiation | Acute urticaria, angioedema, anaphylaxis. |

| Acute Hepatitis | Within a few weeks or months | Jaundice, hepatocellular enzyme elevation, fever, rash, eosinophilia. |

Sub-chronic and Chronic Toxicity

Long-term use of minocycline is associated with a risk of developing autoimmune disorders and tissue discoloration.

Table 6: Sub-chronic and Chronic Toxicity Findings for Minocycline

| Effect | Onset | Clinical Presentation |

| Autoimmune Hepatitis | Months to years of therapy | Fatigue, joint aches, jaundice, presence of autoantibodies (e.g., ANA). |

| Drug-Induced Lupus | Long-term use | Arthralgia, myalgia, fever, serositis. |

| Skin and Tissue Hyperpigmentation | Long-term use | Blue-gray discoloration of the skin, sclera, and other tissues. |

| Thyroid Discoloration | Canine studies | Discolored thyroid tissue. |

Cytotoxicity

Minocycline has been shown to induce cytotoxicity in various cell lines, an effect that is being explored for potential anti-cancer applications.

Table 7: Cytotoxicity Data for Minocycline

| Assay | Cell Line | Concentration | Effect |

| MTT Assay | Various cancer cell lines | Not specified | Inhibition of cell growth, with IC50 values varying by cell line. |

| Growth Inhibition Assay | Various tumor cell lines | 10-20 µg/ml | Complete growth inhibition (reversible). |

| Growth Inhibition Assay | Various tumor cell lines | 100 µg/ml | Irreversible inhibition of cell growth. |

Genotoxicity

Studies on the genotoxicity of minocycline have produced mixed results, with some evidence of genotoxic effects at non-lethal concentrations.

Table 8: Genotoxicity Data for Minocycline

| Assay | System | Concentration | Result |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium | Not specified | Not mutagenic. |

| CHO/HGPRT Mammalian Cell Assay | Chinese Hamster Ovary cells | Not specified | Not mutagenic. |

| In vitro Human Peripheral Blood Lymphocytes | Human lymphocytes | Not specified | Not clastogenic. |

| In vivo Mouse Micronucleus Test | Mouse | Not specified | Not clastogenic. |

| Micronucleus, Bud, and Bridge Assay | U87 glial cells | 10-50 µg/mL | Increase in micronuclei, buds, and bridges, suggesting genotoxic effects. |

Experimental Protocols

The protocol is similar to that described for Minoxidil.

-

Cell Seeding: Seed cancer or non-cancerous cells in a 96-well plate.

-

Treatment: Treat cells with various concentrations of Minocycline. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Solubilization: Add MTT solution, incubate, and then add a solubilization solution.

-

Analysis: Measure absorbance to determine cell viability and calculate the IC50 value.

This assay detects chromosomal damage.

-

Cell Culture and Treatment: Culture cells (e.g., U87 glial cells) and expose them to different concentrations of Minocycline.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa).

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronuclei indicates genotoxic potential.

Signaling Pathways in Minocycline Toxicity

Minocycline's toxicity, particularly its cytotoxic effects, involves the modulation of apoptotic signaling pathways.

Caption: Minocycline's influence on apoptotic signaling pathways.

References

- 1. Toxicity of minoxidil - Comprehensive in silico prediction of main toxicity endpoints: Acute toxicity, irritation of skin and eye, genetic toxicity, health effect, cardiotoxicity and endocrine system disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

In-depth Technical Guide: Interaction of Minocromil with Plasma Proteins

Disclaimer: There is currently no publicly available data on the direct interaction of minocromil with plasma proteins. This guide has been compiled using data from structurally related compounds, cromolyn sodium and nedocromil, as surrogates. All data and experimental protocols should be interpreted with this significant limitation in mind. The information provided is intended for research, scientific, and drug development professionals.

Introduction

Plasma protein binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It influences the distribution, metabolism, and excretion of a drug, and ultimately its therapeutic efficacy and potential for toxicity. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target receptors.

This technical guide provides a comprehensive overview of the interaction of cromolyn sodium and nedocromil with plasma proteins, serving as a proxy for understanding the potential behavior of this compound. It includes available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of experimental workflows.

Quantitative Data on Plasma Protein Interaction

A study investigating the interaction between cromolyn sodium and human serum albumin (HSA) using fluorescence quenching determined the binding constants and thermodynamic parameters, which provide insight into the nature of the interaction.[1] Similarly, research on the binding of cromolyn sodium to bovine serum albumin (BSA) has provided comparable data.[2][3]

Table 1: Binding Parameters of Cromolyn Sodium to Serum Albumin

| Parameter | Value | Conditions | Protein | Reference |

| Binding Constant (Kb) | 1.11 x 104 L·mol-1 | 298 K | Bovine Serum Albumin | [2] |

| 0.96 x 104 L·mol-1 | 304 K | Bovine Serum Albumin | [2] | |

| 0.83 x 104 L·mol-1 | 310 K | Bovine Serum Albumin | ||

| Number of Binding Sites (n) | ~1 | 298 K, 304 K, 310 K | Bovine Serum Albumin | |

| Thermodynamic Parameters | ||||

| ΔG | -22.54 kJ·mol-1 | 298 K | Bovine Serum Albumin | |

| -22.58 kJ·mol-1 | 304 K | Bovine Serum Albumin | ||

| -22.68 kJ·mol-1 | 310 K | Bovine Serum Albumin | ||

| ΔH | -8.11 kJ·mol-1 | Bovine Serum Albumin | ||

| ΔS | 48.42 J·mol-1·K-1 | Bovine Serum Albumin |

Interpretation of Data:

-

The binding constant (Kb) indicates a moderate affinity of cromolyn sodium for albumin.

-

The number of binding sites (n) being approximately 1 suggests a primary binding location on the albumin molecule.

-

The negative Gibbs free energy (ΔG) values indicate that the binding process is spontaneous.

-

The negative enthalpy (ΔH) and positive entropy (ΔS) suggest that both hydrogen bonds and hydrophobic interactions play a role in the binding process.

Pharmacokinetic studies of nedocromil sodium in humans have been conducted, but these do not specify the percentage of plasma protein binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like cromolyn sodium with plasma proteins.

Equilibrium Dialysis

Equilibrium dialysis is a standard method for determining the unbound fraction of a drug in plasma.

Principle: A semipermeable membrane separates a chamber containing the drug and plasma from a chamber containing a buffer. The drug that is not bound to plasma proteins will diffuse across the membrane until equilibrium is reached. The concentration of the drug in the buffer chamber then represents the unbound concentration.

Protocol:

-

Preparation of Dialysis Unit: A high-throughput dialysis apparatus (e.g., HTD96b) is used. Dialysis membrane strips with a molecular weight cutoff of 6–8 kDa are hydrated according to the manufacturer's instructions. The unit is assembled with the membrane separating the two chambers of each well.

-

Sample Preparation: The drug (e.g., cromolyn sodium) is added to the plasma matrix at the desired concentration.

-

Loading: The plasma-drug mixture is added to the donor chamber, and a protein-free buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) is added to the receiver chamber. The plate is then sealed.

-

Incubation: The sealed plate is incubated at 37°C with rotation (e.g., 300 rpm) for a predetermined time (typically 4-8 hours) to allow equilibrium to be reached. The exact time to equilibrium should be determined experimentally for each compound.

-

Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

-

Analysis: The concentration of the drug in both aliquots is determined using a validated analytical method, such as LC-MS/MS.

-

Calculation: The percentage of unbound drug is calculated using the following formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

Fluorescence Quenching Spectroscopy

This technique is used to study the binding of a ligand (drug) to a protein by observing the quenching of the intrinsic fluorescence of the protein's tryptophan and tyrosine residues upon ligand binding.

Principle: When a drug binds to a protein near a fluorescent amino acid residue (like tryptophan), it can cause a decrease (quenching) in the fluorescence intensity. The extent of quenching can be used to determine binding constants.

Protocol:

-

Solution Preparation: A stock solution of the protein (e.g., Human Serum Albumin) is prepared in a suitable buffer (e.g., Tris-HCl). A stock solution of the drug (e.g., cromolyn sodium) is also prepared.

-

Instrumentation Setup: A spectrofluorometer is used. The excitation wavelength is set to 280 nm or 295 nm to selectively excite tryptophan residues. The emission spectrum is recorded over a range (e.g., 300-450 nm).

-

Titration: A fixed concentration of the protein solution is placed in a cuvette. Small aliquots of the drug stock solution are incrementally added to the cuvette.

-

Data Acquisition: After each addition of the drug and a short incubation period, the fluorescence emission spectrum is recorded.

-

Data Analysis: The fluorescence intensity at the emission maximum is plotted against the drug concentration. The data is then analyzed using the Stern-Volmer equation to calculate the quenching constant and binding constant. Thermodynamic parameters can be determined by performing the experiment at different temperatures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for investigating conformational changes in a protein upon ligand binding.

Principle: Chiral molecules, like proteins, absorb left and right circularly polarized light differently. This difference, known as the CD signal, is sensitive to the protein's secondary and tertiary structure. Ligand binding can induce changes in the protein's conformation, which are reflected in the CD spectrum.

Protocol:

-

Sample Preparation: Solutions of the protein and the drug are prepared in a CD-compatible buffer (low in absorbance in the far-UV region).

-

Instrument Setup: A CD spectrometer is used. Spectra are typically recorded in the far-UV region (190-250 nm) to monitor changes in secondary structure and the near-UV region (250-350 nm) for tertiary structure.

-

Data Collection: A baseline spectrum of the buffer is recorded and subtracted from all subsequent spectra. The CD spectrum of the protein alone is then measured. The drug is added to the protein solution, and after an incubation period, the CD spectrum of the complex is recorded.

-

Data Analysis: The CD spectra of the free protein and the protein-drug complex are compared. Significant differences in the spectra indicate conformational changes upon binding. The data can be further analyzed to estimate the changes in the percentages of different secondary structure elements (e.g., alpha-helix, beta-sheet).

Signaling Pathways and Logical Relationships

The primary mechanism of action of cromolyn sodium and nedocromil is the stabilization of mast cells, which inhibits the release of inflammatory mediators. The interaction with plasma proteins is a key step in the drug's disposition, influencing the concentration of the free drug available to exert this effect at the target site.

The logical relationship is straightforward: the extent of plasma protein binding is inversely proportional to the free drug concentration. A higher degree of binding leads to a lower concentration of the unbound drug, which may necessitate higher doses to achieve the desired therapeutic effect. Conversely, a lower degree of binding results in a higher free drug concentration, which could increase efficacy but also the potential for off-target effects.

Conclusion

This technical guide has synthesized the available information regarding the plasma protein interactions of cromolyn sodium and nedocromil as surrogates for this compound. While direct quantitative data for this compound is absent, the provided binding parameters for cromolyn sodium and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The methodologies described herein are standard approaches in the field and can be adapted for the characterization of this compound's plasma protein binding properties. Future in vitro studies focusing on this compound are essential to definitively determine its pharmacokinetic profile and to inform its clinical development.

References

Methodological & Application

Application Notes and Protocols: Minocromil (as Nedocromil)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for the use of Nedocromil, a mast cell stabilizing agent, in cell culture experiments. Due to the absence of a recognized compound named "Minocromil" in scientific literature, this document focuses on Nedocromil, a compound with a similar name and established use in cell-based assays relevant to allergy and inflammation research. Nedocromil is known to inhibit the release of inflammatory mediators from mast cells and affect the function of other immune cells such as eosinophils.[1][2][3][4] These protocols are intended to guide researchers in studying the cellular and molecular mechanisms of allergic and inflammatory responses.

Mechanism of Action

Nedocromil's primary mechanism of action is the stabilization of mast cells, which prevents their degranulation and the subsequent release of pro-inflammatory mediators like histamine, prostaglandins, and leukotrienes.[1] This stabilization is believed to be mediated, in part, by the inhibition of chloride ion channels and the blockade of calcium influx, which are crucial steps in the exocytosis of granular contents. Additionally, Nedocromil has been shown to modulate the activity of other inflammatory cells, including eosinophils and neutrophils.

Data Presentation

The following tables summarize the quantitative effects of Nedocromil in various cell-based assays.

Table 1: Inhibitory Effects of Nedocromil on Mast Cell and Basophil Function

| Cell Type | Assay | Stimulant | Endpoint Measured | Concentration of Nedocromil | % Inhibition / IC50 | Reference |

| Human Neutrophils | HRA-N Generation | - | Histamine-Releasing Activity | 10⁻⁷ to 10⁻⁴ M | IC50: 1.5 x 10⁻⁸ M | |

| Rat Basophil Leukemia (RBL) cells | Serotonin Release | HRA-N | Serotonin | 10⁻⁴ M | No significant effect | |

| Rat Basophil Leukemia (RBL) cells | Serotonin Release | anti-IgE | Serotonin | 10⁻⁷ to 10⁻⁴ M | No significant effect | |

| Rat Peritoneal Mast Cells | Amine Release | Compound 48/80 | Histamine and Serotonin | 10⁻⁸ to 10⁻⁷ M (lowest effective conc.) | Concentration-dependent | |

| Human Lung Mast Cells | Histamine Release | - | Histamine | 1000 µM | Significant inhibition | |

| Human Tonsillar Mast Cells | Histamine Release | - | Histamine | 1000 µM | Significant inhibition | |

| Human Adenoidal Mast Cells | Histamine Release | - | Histamine | 1000 µM | More effective than cromoglycate |

Table 2: Effects of Nedocromil on Eosinophil Function

| Assay | Endpoint Measured | Condition | Concentration of Nedocromil | Effect | Reference |

| Eosinophil Chemotaxis | Cell Migration | Conditioned medium from human bronchial epithelial cells | 10⁻⁵ M | Significant attenuation | |

| Eosinophil Adherence | Adherence to endothelial cells | Conditioned medium from human bronchial epithelial cells | 10⁻⁵ M | Significant attenuation | |

| Eosinophil Density Change | Cell Density | Culture in endothelial cell conditioned medium | 10 µM | Inhibition of density decrease | |

| Leukotriene C4 (LTC4) Generation | LTC4 Secretion | Calcium ionophore-activated | 1 µM and 10 µM | Significant inhibition |

Signaling Pathways

Nedocromil's Putative Signaling Pathway in Mast Cells

The following diagram illustrates the proposed signaling pathway for mast cell stabilization by Nedocromil. Upon activation by an allergen-IgE complex binding to the FcεRI receptor, a signaling cascade is initiated, leading to an influx of extracellular calcium. This increase in intracellular calcium is a critical trigger for the degranulation of mast cells and the release of inflammatory mediators. Nedocromil is thought to interfere with this process by blocking chloride channels, which in turn modulates the membrane potential and inhibits the sustained calcium influx required for degranulation.

Caption: Proposed mechanism of Nedocromil in mast cell stabilization.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell degranulation studies.